molecular formula C7H6F6O4 B14320727 Propanedioic acid, bis(2,2,2-trifluoroethyl) ester CAS No. 104883-33-2

Propanedioic acid, bis(2,2,2-trifluoroethyl) ester

Cat. No.: B14320727
CAS No.: 104883-33-2
M. Wt: 268.11 g/mol
InChI Key: FAEXOIVXKLIMOS-UHFFFAOYSA-N
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Description

Propanedioic acid, bis(2,2,2-trifluoroethyl) ester: is an organic compound with the molecular formula C₇H₆F₆O₄. It is a derivative of propanedioic acid, where both carboxyl groups are esterified with 2,2,2-trifluoroethanol. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart high electronegativity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester can be synthesized through the esterification of propanedioic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to propanedioic acid and 2,2,2-trifluoroethanol in the presence of aqueous acid or base.

    Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Hydrolysis: Propanedioic acid and 2,2,2-trifluoroethanol.

    Transesterification: New esters and 2,2,2-trifluoroethanol.

    Reduction: Alcohol derivatives of propanedioic acid.

Scientific Research Applications

Chemistry: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester is used as a building block in organic synthesis. Its unique properties make it valuable in the preparation of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the development of specialty polymers and materials. Its incorporation into polymer backbones can improve thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of propanedioic acid, bis(2,2,2-trifluoroethyl) ester in chemical reactions involves the nucleophilic attack on the ester carbonyl carbon. The presence of trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to achieve desired chemical modifications.

Comparison with Similar Compounds

    Diethyl malonate: Another ester of propanedioic acid, but with ethyl groups instead of trifluoroethyl groups.

    Dimethyl malonate: Similar to diethyl malonate but with methyl groups.

    Bis(2,2,2-trifluoroethyl) carbonate: Contains two trifluoroethyl groups but is derived from carbonic acid instead of propanedioic acid.

Uniqueness: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester is unique due to the presence of trifluoromethyl groups, which impart high electronegativity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds, which are often more stable and bioavailable than their non-fluorinated counterparts.

Properties

CAS No.

104883-33-2

Molecular Formula

C7H6F6O4

Molecular Weight

268.11 g/mol

IUPAC Name

bis(2,2,2-trifluoroethyl) propanedioate

InChI

InChI=1S/C7H6F6O4/c8-6(9,10)2-16-4(14)1-5(15)17-3-7(11,12)13/h1-3H2

InChI Key

FAEXOIVXKLIMOS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F

Origin of Product

United States

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